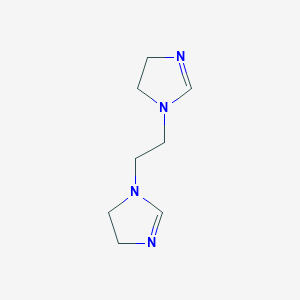

1H-Imidazole, 1,1'-(1,2-ethanediyl)bis[4,5-dihydro-

Übersicht

Beschreibung

1H-Imidazole, 1,1’-(1,2-ethanediyl)bis[4,5-dihydro-], also known as 1,1’-(ethane-1,2-diyl)bis(1H-imidazole), is a chemical compound with the molecular formula C8H10N4 . It has a molecular weight of 162.19 .

Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis

1H-Imidazole, 1,1’-(1,2-ethanediyl)bis[4,5-dihydro-] has a melting point of 156.5-157.5 °C, a predicted boiling point of 437.3±28.0 °C, and a predicted density of 1.19±0.1 g/cm3 . It also has a predicted pKa of 7.18±0.10 .Wissenschaftliche Forschungsanwendungen

1. Mercury Ion Partitioning

A study focused on a room temperature ionic liquid containing a bis-imidazolium cation with ethylene-glycol functionality, which showed an increased distribution ratio of mercury ions from aqueous solutions. This research suggests the potential of such compounds in selective ion partitioning, especially for mercury, and highlights the pH-dependent partitioning and stripping of mercury from ionic liquid/aqueous two-phase systems (Holbrey et al., 2003).

2. Magnetic Properties in Lanthanide Complexes

A study involving bis-bidentate imidazole-substituted nitronyl nitroxide biradicals and their lanthanide complexes revealed unique magnetic properties. These complexes exhibited interesting magnetic behaviors such as being considered isolated tri-spin and bi-spin systems. This research contributes to the understanding of magnetic interactions in lanthanide complexes (Xia et al., 2022).

3. Construction of Metal-Organic Frameworks

The use of imidazole-based compounds in the construction of novel metal–organic frameworks (MOFs) has been explored. These compounds, in combination with various metal ions, have resulted in MOFs with diverse structures like 1D chains and 3D networks. This study demonstrates the significant role of coordination modes and structural characteristics of imidazole-based ligands in MOF construction (Sun et al., 2010).

4. Synthesis of Thermoset Polyimidazole Amides

A research study found that compounds containing 1,1'-(α,ω-Alkanediyl)bis(imidazole) undergo addition reactions with aromatic isocyanates to form thermoset polymers. These poly(imidazole amide)s exhibit good thermal stability and mechanical properties, marking their potential in the synthesis of high-performance polymers (So, 1992).

5. Application in Bio-Imaging

The assembly of a luminescent Zn5 cluster using an imidazole-based compound has been applied in bio-imaging. This cluster displayed unique characteristics like high stability, low cytotoxicity, and pH-sensitive fluorescence, making it a sensitive and biocompatible fluorescent probe for detecting small tumors (Zeng et al., 2016).

Eigenschaften

IUPAC Name |

1-[2-(4,5-dihydroimidazol-1-yl)ethyl]-4,5-dihydroimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c1-3-11(7-9-1)5-6-12-4-2-10-8-12/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQVRYFNGBGHEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C=N1)CCN2CCN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473042 | |

| Record name | 1H-Imidazole, 1,1'-(1,2-ethanediyl)bis[4,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55403-02-6 | |

| Record name | 1,1′-(1,2-Ethanediyl)bis[4,5-dihydro-1H-imidazole] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55403-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 1,1'-(1,2-ethanediyl)bis[4,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

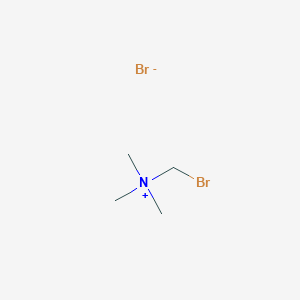

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[isobenzofuran-1(3H),4'-piperidine], 1'-(phenylmethyl)-](/img/structure/B3394562.png)

![4-[[(Trifluoromethyl)sulfonyl]oxy]-1,3-benzenedicarboxylic acid dimethyl ester](/img/structure/B3394564.png)

![4-[(Pyridin-4-ylmethyl)-sulfamoyl]-benzoic acid](/img/structure/B3394587.png)

![(3S,3aR,6R,6aS)-6-[tert-butyl(dimethyl)silyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B3394597.png)

![4-[(2-Bromophenyl)-thio]-N,N'-dimethyl-3-nitro-benzenesulfonamide](/img/structure/B3394614.png)